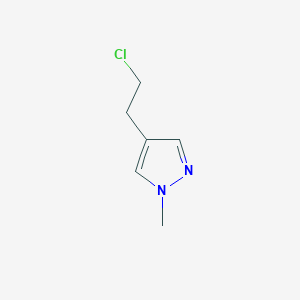

4-(2-chloroethyl)-1-methyl-1H-pyrazole

描述

属性

IUPAC Name |

4-(2-chloroethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGXNCRHZTQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093881-63-0 | |

| Record name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Alkylation of Pyrazole Precursors

One common method involves the alkylation of 1-methyl-1H-pyrazole with a suitable 2-chloroethyl halide or derivative under basic conditions. This method is favored for its straightforwardness and moderate to high yields.

| Parameter | Details |

|---|---|

| Starting material | 1-methyl-1H-pyrazole |

| Alkylating agent | 2-chloroethyl chloride or bromide |

| Base | Potassium carbonate or triethylamine |

| Solvent | Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction time | Several hours (4–24 h) |

The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the 2-chloroethyl halide, yielding the 4-(2-chloroethyl) substituted product after regioselective control.

Preparation via Pyrazole Ring Construction and Subsequent Chlorination

Another approach involves synthesizing the pyrazole ring first, then introducing the 2-chloroethyl substituent through a chlorination step.

- Formation of pyrazoline intermediates by reacting hydrazine hydrate with α,β-unsaturated aldehydes or ketones (e.g., acrolein) in aqueous-organic media, as described in US Patent US4434292A.

- Oxidation of pyrazoline intermediates to pyrazoles under controlled temperature (0–60 °C).

- Subsequent chlorination of the ethyl side chain using chlorinating agents such as thionyl chloride or N-chlorosuccinimide in solvents like dichloromethane or chloroform.

This method allows for high yields and purity with minimal by-products, suitable for industrial scale-up.

Specific Chlorination Methods for 4-(2-chloroethyl) Substitution

Based on CN Patent CN103923012A, the chlorination of pyrazole derivatives to introduce chlorine at the 4-position or on the ethyl side chain can be efficiently achieved under mild conditions.

Typical Chlorination Reaction Parameters:

| Parameter | Details |

|---|---|

| Chlorinating agent | Thionyl chloride (SOCl2), N-chlorosuccinimide (NCS), or chlorine gas |

| Solvent | Dichloromethane, chloroform, or aromatic solvents |

| Temperature | 0–30 °C |

| Reaction time | 1–6 hours |

| Catalyst/Base | Triethylamine or pyridine to scavenge HCl by-product |

The reaction selectively converts hydroxyl or ethyl groups attached to the pyrazole ring into chloroethyl substituents, with high regioselectivity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | 1-methyl-1H-pyrazole, 2-chloroethyl chloride, base, DMF, 25–80 °C | Simple, moderate to high yield | Requires regioselective control |

| Pyrazoline Intermediate Route | Hydrazine hydrate + acrolein, oxidation, chlorination with SOCl2 | High yield, minimal by-products | Multi-step, requires oxidation |

| Chlorination of Ethyl Side Chain | Pyrazole ethyl derivatives + SOCl2 or NCS, DCM, 0–30 °C | Mild conditions, selective | Use of hazardous chlorinating agents |

Research Findings and Notes

- The hydrazine hydrate and acrolein reaction produces pyrazoline intermediates efficiently in aqueous-organic media with aromatic solvents such as toluene or chlorobenzene, optimizing yield and work-up simplicity.

- Oxidation of pyrazoline to pyrazole is best performed at low temperatures (0–30 °C) to prevent side reactions.

- Chlorination using thionyl chloride or N-chlorosuccinimide in solvents like dichloromethane provides a clean conversion to chloroethyl derivatives with triethylamine or pyridine as acid scavengers to neutralize generated HCl.

- The choice of solvent and base significantly influences the regioselectivity and yield of the alkylation and chlorination steps.

化学反应分析

Types of Reactions

4-(2-Chloroethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl

生物活性

4-(2-chloroethyl)-1-methyl-1H-pyrazole is an organic compound notable for its pyrazole structure, characterized by a chloroethyl substituent at the fourth position. This compound has garnered attention in medicinal and agricultural chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies.

- Molecular Formula : C5H7ClN2

- Molecular Weight : 130.58 g/mol

- Structure : Contains a pyrazole ring with a methyl group and a chloroethyl substituent.

Synthesis

The synthesis of this compound typically involves electrophilic substitution reactions at the C-4 position of the pyrazole ring. Various methods have been documented, including:

- Reacting pyrazole derivatives with 1,2-dichloroethane in the presence of phase transfer catalysts like tetrabromoammonium chloride (TBAC) in aqueous NaOH .

Antitumor Properties

This compound exhibits significant antitumor activity against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells. Notable findings include:

- A549 Cell Line : Exhibited cytotoxicity with an IC50 value of approximately 48 µM, indicating effective inhibition of lung cancer cells .

- HepG2 Cells : The compound also demonstrated activity against liver cancer cells, suggesting a broad spectrum of anticancer effects .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

- Interaction with Molecular Targets : The chloroethyl group may enhance the compound's ability to interact with biological macromolecules, thereby modulating their activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-3-(2-chloroethyl)-1H-pyrazole | Similar chloroethyl substitution | Different biological activity profiles |

| 3-Chloromethyl-1-methyl-1H-pyrazole | Chloromethyl instead of chloroethyl | Variations in reactivity and stability |

| 5-(Chloromethyl)-1-methyl-1H-pyrazole | Chloromethyl at the 5-position | Distinct biological activity compared to others |

| 4-Vinyl-1-methyl-1H-pyrazole | Vinyl group instead of chloroethyl | Enhanced reactivity for polymerization reactions |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study by Zheng et al. demonstrated that derivatives based on the pyrazole scaffold exhibited significant cytotoxicity against multiple cancer types, including breast and liver cancers .

- Mechanistic Insights : Research involving molecular modeling has suggested that compounds similar to this compound can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

- Pharmacokinetics : Interaction studies indicate that the pharmacokinetic properties of this compound allow for effective cellular uptake and bioavailability, which are critical for its therapeutic applications.

科学研究应用

Medicinal Chemistry

The pyrazole moiety is known for its diverse pharmacological activities, making compounds like 4-(2-chloroethyl)-1-methyl-1H-pyrazole potential candidates for drug development. The compound has been studied for its anti-inflammatory and analgesic properties.

Pharmacological Activities

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds that share structural similarities with this compound have been tested and shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown that modifications in the pyrazole ring can enhance efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Summary of Pharmacological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Reference |

|---|---|---|

| Anti-inflammatory | Celecoxib | |

| Antimicrobial | Various pyrazole derivatives | |

| Analgesic | Difenamizole | |

| Antidepressant | Fezolamide |

Agricultural Applications

This compound has potential applications in agriculture, particularly as a precursor for developing fungicides. The synthesis of pyrazole derivatives has been linked to the creation of effective agricultural chemicals that help control fungal diseases in crops.

Fungicide Development

Research has indicated that pyrazole derivatives can be synthesized to create potent fungicides. The compound's ability to inhibit specific enzymes essential for fungal growth makes it a candidate for further development in agricultural applications .

Table 2: Overview of Fungicides Derived from Pyrazole Compounds

| Fungicide Name | Active Ingredient | Target Pathogen |

|---|---|---|

| Pyrazole-based Fungicide | This compound | Various fungi |

Material Science

The unique properties of this compound also extend to material science, particularly in the synthesis of novel materials with specific chemical properties.

Synthesis of Coordination Complexes

Recent studies have explored the use of pyrazoles in coordination chemistry, leading to the development of metal complexes that exhibit interesting catalytic properties. For example, platinum(II) complexes containing pyrazole ligands have shown potential in catalysis and materials applications .

Table 3: Characteristics of Pyrazole Coordination Complexes

| Complex Type | Metal Used | Application |

|---|---|---|

| Platinum(II) Complex | Pt(II) | Catalysis |

| Other Metal Complexes | Various metals | Material synthesis |

Case Study 1: Anti-inflammatory Activity

In a study conducted by El-Sayed et al., new pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain compounds exhibited similar efficacy to established anti-inflammatory drugs like diclofenac sodium .

Case Study 2: Agricultural Efficacy

Research by Burguete et al. demonstrated the synthesis of pyrazole derivatives with significant antifungal activity against Aspergillus fumigatus. These findings suggest that modifications of the pyrazole structure can lead to effective agricultural fungicides .

相似化合物的比较

Substituent Position and Alkyl Chain Variations

Key structural analogs differ in substituent positions or alkyl chain modifications:

| Compound Name | CAS Number | Substituents (Position) | Key Features |

|---|---|---|---|

| 4-(2-Chloroethyl)-1-methyl-1H-pyrazole | 1093881-63-0 | -CH₂CH₂Cl (4), -CH₃ (1) | Chloroethyl group enhances electrophilicity; methyl improves lipophilicity |

| 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride | 1820686-16-5 | -CH₂CH₂Cl (1), -CH₃ (4) | Chloroethyl at N-1; protonated form may alter solubility and reactivity |

| 4-Chloro-1-ethyl-1H-pyrazole | 1171076-88-2 | -Cl (4), -CH₂CH₃ (1) | Direct chloro substitution lacks ethyl chain flexibility |

| 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7 | -CH₂CH₂Cl (4), no N-substituent | Unsubstituted N-H increases hydrogen-bonding potential |

Key Observations :

- Substituent Position : Chloroethyl at the 4-position (target compound) versus 1-position (hydrochloride analog) alters electronic distribution and steric effects, impacting interactions with biological targets or synthetic intermediates .

- N-Substitution : Methyl at N-1 (target) improves metabolic stability compared to unsubstituted analogs (CAS: 438475-37-7), which may exhibit higher reactivity .

- Alkyl vs.

Physicochemical Properties

| Property | This compound | 4-Chloro-1-ethyl-1H-pyrazole | 1-(2-Chloroethyl)-4-methyl-1H-pyrazole HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~160.62 | ~144.59 | ~196.08 (HCl salt) |

| LogP (Predicted) | ~1.8 | ~1.5 | ~2.3 |

| Solubility | Moderate in polar aprotic solvents | Low in water | High in polar solvents (ionized form) |

Notes:

常见问题

Basic: What are the standard synthetic routes for 4-(2-chloroethyl)-1-methyl-1H-pyrazole, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 1-methyl-1H-pyrazole with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ or triethylamine) can introduce the chloroethyl group. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions like polymerization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) may improve yields in biphasic systems.

Yield optimization requires monitoring by TLC or HPLC to track intermediate formation and purity .

Advanced: How can researchers optimize the regioselectivity of chloroethyl group introduction in pyrazole derivatives?

Methodological Answer:

Regioselectivity challenges arise due to competing substitution at different pyrazole ring positions. Strategies include:

- Directed Metalation : Using lithium bases (e.g., LDA) to deprotonate specific pyrazole positions, followed by electrophilic quenching with chloroethylating agents .

- Protecting Groups : Temporarily blocking reactive sites (e.g., N-methylation) to direct substitution to the desired position .

- Computational Modeling : DFT calculations predict electrophilic susceptibility at specific ring positions, guiding experimental design .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloroethyl vs. methyl groups). Coupling constants in ¹H NMR distinguish between rotational isomers .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, chloroethyl orientation) and confirms regiochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced: How do researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

Methodological Answer:

Discrepancies may arise from impurities, isomerism, or assay variability. Approaches include:

- Reproducibility Checks : Re-synthesizing compounds using peer-reviewed protocols to confirm purity (>95% by HPLC) .

- Isomer Separation : Using chiral chromatography or recrystallization to isolate enantiomers/rotamers for independent bioactivity testing .

- Standardized Assays : Validating biological activity across multiple cell lines or in vivo models to account for system-specific responses .

Experimental Design: How should storage and handling protocols be integrated into experimental workflows?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroethyl group .

- Handling : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation/contact. PPE (nitrile gloves, lab coats) is mandatory .

- Waste Disposal : Neutralize residual compound with alkaline solutions (e.g., NaOH/ethanol) to degrade reactive chloroethyl groups before disposal .

Data Analysis: How do researchers distinguish positional isomers in NMR data for pyrazole derivatives?

Methodological Answer:

- NOE Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity between protons (e.g., chloroethyl group vs. methyl group) .

- ²D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to map substituent positions unambiguously .

- Chemical Shift Trends : Compare experimental shifts with databases (e.g., SDBS) for known pyrazole derivatives .

Environmental Impact: What methodologies assess the environmental toxicity of this compound?

Methodological Answer:

- Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to evaluate LC₅₀ values and bioaccumulation potential .

- Degradation Studies : Monitor hydrolysis rates under varied pH/temperature conditions. GC-MS identifies degradation byproducts (e.g., ethylene glycol derivatives) .

- QSAR Modeling : Quantitative structure-activity relationship models predict ecotoxicity based on chloroethyl group reactivity .

Advanced: What computational approaches predict the reactivity of the chloroethyl substituent in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and nucleophilic attack trajectories on the chloroethyl group .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring .

- Transition State Analysis : DFT-based NEB (Nudged Elastic Band) methods map energy barriers for SN1/SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。